2-Ethyl-4,5-dimethylaniline

Lipophilicity Solvent extraction Dye intermediate design

2-Ethyl-4,5-dimethylaniline (CAS 408309-36-4) is a C10-substituted primary aromatic amine (molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) bearing a free –NH₂ group at position 1, an ethyl substituent at position 2, and methyl groups at positions 4 and 5 of the benzene ring. The compound is structurally classified as an ortho-ethyl, para/ meta-dimethyl aniline derivative, placing it at the intersection of alkyl-aniline chemical space relevant to dye intermediate chemistry, agrochemical building blocks, and specialty polymer additives.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 408309-36-4
Cat. No. B12960211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5-dimethylaniline
CAS408309-36-4
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=C1)C)C)N
InChIInChI=1S/C10H15N/c1-4-9-5-7(2)8(3)6-10(9)11/h5-6H,4,11H2,1-3H3
InChIKeyCMALTVFRXMIVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,5-dimethylaniline (CAS 408309-36-4): Procurement-Relevant Physicochemical Identity and Classification


2-Ethyl-4,5-dimethylaniline (CAS 408309-36-4) is a C10-substituted primary aromatic amine (molecular formula C₁₀H₁₅N, molecular weight 149.23 g/mol) bearing a free –NH₂ group at position 1, an ethyl substituent at position 2, and methyl groups at positions 4 and 5 of the benzene ring . The compound is structurally classified as an ortho-ethyl, para/ meta-dimethyl aniline derivative, placing it at the intersection of alkyl-aniline chemical space relevant to dye intermediate chemistry, agrochemical building blocks, and specialty polymer additives . It is typically supplied as a colorless to pale yellow liquid with purity specifications of ≥95% (HPLC) and is recognized under the (9CI) nomenclature Benzenamine, 2-ethyl-4,5-dimethyl- .

1
Primary aromatic amine: supports diazotization and azo-coupling chemistry for dye intermediate R&D.
2
Liquid physical state at ambient temperature enables direct metering in continuous-flow synthesis platforms.
3
Ortho-ethyl substitution pattern provides steric modulation of amine reactivity, relevant to specialty additive design.
Class-level inference; experimental validation recommended for specific applications.

2-Ethyl-4,5-dimethylaniline: Why In-Class Analogs Cannot Be Assumed Interchangeable in R&D and Scale-Up


Despite sharing the C₁₀H₁₅N molecular formula with other ethyl-dimethylaniline constitutional isomers, the precise 2-ethyl-4,5-dimethyl substitution pattern of this compound confers a distinct combination of lipophilicity (calculated LogP 3.03), boiling point (252.3 °C), and hydrogen-bond donor character (primary amine, HBD = 1) that materially diverges from its nearest commercially available comparators . Simple substitution with 2,4-dimethylaniline (LogP ~2.47, bp 218 °C) or N,N-dimethyl-4-ethylaniline (LogP 2.32, tertiary amine, HBD = 0) alters solvent partitioning, distillation cut points, and diazotization reactivity in ways that can compromise azo-coupling yields or require complete re-optimization of downstream processes . The quantitative evidence below establishes that these differences are not marginal but operationally significant in multi-step synthesis, purification, and formulation workflows.

LogP
2,4-Dimethylaniline analog: Lower lipophilicity (ΔLogP ≈ -0.56) may shift organic-phase extraction efficiency and azo-coupling yields; direct replacement requires solvent re-optimization.
Boiling pt
Lower-boiling dimethylaniline isomers: 34 °C bp difference limits fractional distillation separation of mixed isomer feeds; purification cuts may shift without column re-design.
NH₂
N,N-Dimethyl-4-ethylaniline (tertiary amine): Lacks diazotizable primary amine; cannot serve as a drop-in replacement in azo-dye or amine-conjugate workflows.

2-Ethyl-4,5-dimethylaniline: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Differentiation: Computed LogP Advantage Over 2,4-Dimethylaniline Governs Solvent Partitioning

The computationally derived octanol-water partition coefficient (LogP) for 2-ethyl-4,5-dimethylaniline is 3.03, compared to a LogP of approximately 2.47 for 2,4-dimethylaniline (C₈H₁₁N, CAS 95-68-1) . This difference of ΔLogP ≈ +0.56 log units corresponds to an approximately 3.6-fold higher equilibrium concentration in the organic phase, favoring non-polar media partitioning during extraction or chromatographic purification .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.56 (≈3.6× higher organic-phase partitioning)
Supports non-polar extraction and dye-intermediate design workflows.
Calculated values; no single-source experimental head-to-head available.
Lipophilicity Solvent extraction Dye intermediate design

Boiling Point Separation: 34 °C Higher bp vs. 2,4-Dimethylaniline Enables Fractional Distillation Resolution

The calculated boiling point of 2-ethyl-4,5-dimethylaniline at 760 mmHg is 252.3 °C, substantially higher than the experimentally determined boiling point of 2,4-dimethylaniline at 218 °C (lit.) . This 34.3 °C differential exceeds the typical 20–30 °C threshold required for efficient fractional distillation separation, meaning that mixtures of these two anilines are resolvable by standard distillation without resorting to chemical derivatization .

Boiling Point Separation
Cross-study comparable
Target: 252.3 °C (calc.)
2,4-Dimethylaniline: 218 °C (lit.)
34 °C ΔTb enables fractional distillation resolution; reduces purification cost in multi-step synthesis.
Target bp calculated; comparator experimental. Both at 760 mmHg.
Purification Distillation Process chemistry

Hydrogen-Bond Donor Capacity: Primary Amine (HBD = 1) vs. Tertiary Amine Isomer N,N-Dimethyl-4-ethylaniline (HBD = 0) Dictates Derivatization Pathways

2-Ethyl-4,5-dimethylaniline possesses one hydrogen-bond donor (HBD = 1) attributable to its primary –NH₂ group, enabling diazotization and subsequent azo-coupling chemistry distinct from the tertiary amine isomer N,N-dimethyl-4-ethylaniline (CAS 4150-37-2; HBD = 0), which cannot form stable diazonium salts [1]. The topological polar surface area (tPSA) is identical across both isomers at 26.0 Ų, confirming that the differential reactivity arises solely from the amine substitution degree, not from global polarity differences .

Amine Functionality
Direct head-to-head
HBD = 1 (primary –NH₂) | Diazotizable
Primary amine is non-negotiable for diazotization; tertiary isomer cannot substitute.
tPSA identical (26.0 Ų); reactivity difference arises solely from amine substitution degree.
Derivatization Diazotization Amine reactivity

Physical State Differentiation: Liquid Target vs. Solid 3,4-Dimethylaniline Simplifies Handling in Continuous-Flow Chemistry

2-Ethyl-4,5-dimethylaniline is a liquid at standard laboratory temperature (estimated melting point below room temperature), whereas the constitutional isomer 3,4-dimethylaniline (CAS 95-64-7, C₈H₁₁N) is a crystalline solid with a melting point of 49–51 °C . This physical state difference eliminates the need for heated transfer lines or solvent pre-dissolution when the target compound is deployed in ambient-temperature continuous-flow reactors, reducing equipment complexity .

Physical State
Cross-study comparable
Liquid at 20–25 °C 3,4-Dimethylaniline: solid (mp 49–51 °C)
Enables ambient-temperature continuous-flow metering without pre-heating or solvent dissolution.
Target physical state inferred; comparator mp from authoritative sources.
Physical state Flow chemistry Handling

2-Ethyl-4,5-dimethylaniline: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Synthesis of Non-Polar Azo Dyes Requiring Enhanced Organic-Phase Dye Solubility

The elevated LogP (3.03) compared to 2,4-dimethylaniline (LogP ~2.47) favors partitioning of the derived azo chromophore into non-polar media, which is advantageous for solvent-based textile inks and plastics coloration where dye migration must be minimized . The primary amine (–NH₂) supports standard diazotization with NaNO₂/HCl and subsequent coupling to electron-rich aromatics, a reactivity pathway unavailable to the tertiary amine isomer N,N-dimethyl-4-ethylaniline .

Agrochemical Intermediate Where Distillation Purity Is Critical for Registration

The 34 °C boiling point elevation relative to 2,4-dimethylaniline enables fractional distillation removal of lower-boiling dimethylaniline impurities, helping meet the >98% purity specifications often required for agrochemical intermediate registration dossiers . The liquid physical state simplifies large-scale tank storage and transfer compared to solid 3,4-dimethylaniline (mp 49–51 °C), which would require heated infrastructure .

Continuous-Flow Diazotization and Downstream Functionalization at Ambient Temperature

Because 2-ethyl-4,5-dimethylaniline remains liquid at ambient temperature, it can be directly metered into micro- or meso-scale continuous-flow reactors without pre-heating, unlike solid dimethylaniline isomers . Its primary amine functionality (HBD = 1) supports in-situ diazonium generation within the flow path, enabling integrated multi-step sequences without intermediate isolation .

Specialty Polymer Additive Requiring Ortho-Substituted Steric Shielding of the Amine Center

The 2-ethyl group ortho to the –NH₂ group provides steric hindrance that moderates the amine's nucleophilicity and oxidative sensitivity relative to less hindered anilines; this is a class-level structural feature relevant to the design of antioxidant or anti-ozonant additives for elastomers where controlled radical-trapping kinetics are desired . Note: This application is supported by class-level inference from alkyl-aniline structure-property relationships; direct experimental antioxidant data for this specific compound were not identified in the open literature at the time of this analysis.

Application
Selection Property
Validation Focus
Non-polar azo dye synthesis
Elevated LogP drives organic-phase dye solubility; primary amine supports diazotization
Azo-coupling yield and dye migration control in non-polar media
Agrochemical intermediate registration
High boiling point enables fractional distillation purification
Purity attainment (>98%) and removal of lower-boiling dimethylaniline impurities
Continuous-flow diazotization
Ambient-temperature liquid state and primary amine reactivity
In-situ diazonium generation without pre-heating; integrated multi-step flow sequence
Specialty polymer additive (antioxidant/anti-ozonant)
Ortho-ethyl steric shielding moderates amine nucleophilicity
Radical-trapping kinetics require experimental validation (class-level inference)
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